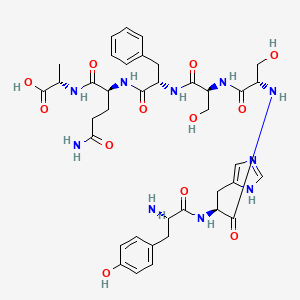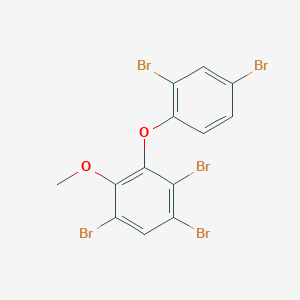![molecular formula C34H67N3O3 B14259108 N-[11-(Morpholin-4-yl)-11-oxoundecyl]-N'-octadecylurea CAS No. 380601-01-4](/img/structure/B14259108.png)
N-[11-(Morpholin-4-yl)-11-oxoundecyl]-N'-octadecylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[11-(Morpholin-4-yl)-11-oxoundecyl]-N’-octadecylurea is a chemical compound that belongs to the class of urea derivatives It features a morpholine ring, a long undecyl chain, and an octadecyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[11-(Morpholin-4-yl)-11-oxoundecyl]-N’-octadecylurea typically involves a multi-step process. One common method starts with the reaction of 11-bromoundecanoic acid with morpholine to form 11-(morpholin-4-yl)-11-oxoundecanoic acid. This intermediate is then reacted with octadecylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[11-(Morpholin-4-yl)-11-oxoundecyl]-N’-octadecylurea can undergo various chemical reactions, including:
Oxidation: The morpholine ring can be oxidized to form N-oxide derivatives.
Reduction: The carbonyl group in the undecyl chain can be reduced to form alcohol derivatives.
Substitution: The urea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: N-oxide derivatives of the morpholine ring.
Reduction: Alcohol derivatives of the undecyl chain.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-[11-(Morpholin-4-yl)-11-oxoundecyl]-N’-octadecylurea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of N-[11-(Morpholin-4-yl)-11-oxoundecyl]-N’-octadecylurea involves its interaction with biological membranes and proteins. The morpholine ring can interact with hydrophilic regions, while the long alkyl chains can embed into hydrophobic regions, altering membrane fluidity and protein function. This dual interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[11-(Morpholin-4-yl)-11-oxoundecyl]-N’-dodecylurea
- N-[11-(Morpholin-4-yl)-11-oxoundecyl]-N’-hexadecylurea
- N-[11-(Morpholin-4-yl)-11-oxoundecyl]-N’-tetradecylurea
Uniqueness
N-[11-(Morpholin-4-yl)-11-oxoundecyl]-N’-octadecylurea is unique due to its specific combination of a morpholine ring, a long undecyl chain, and an octadecyl group. This structure provides a balance of hydrophilic and hydrophobic properties, making it particularly effective in applications requiring amphiphilic compounds.
Propriétés
Numéro CAS |
380601-01-4 |
|---|---|
Formule moléculaire |
C34H67N3O3 |
Poids moléculaire |
565.9 g/mol |
Nom IUPAC |
1-(11-morpholin-4-yl-11-oxoundecyl)-3-octadecylurea |
InChI |
InChI=1S/C34H67N3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-21-24-27-35-34(39)36-28-25-22-19-16-14-17-20-23-26-33(38)37-29-31-40-32-30-37/h2-32H2,1H3,(H2,35,36,39) |
Clé InChI |
XQJUPVZUYCMJDF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCNC(=O)NCCCCCCCCCCC(=O)N1CCOCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[(Hydroxyazanediyl)bis(methylene)]di(propane-1,2-diol)](/img/structure/B14259031.png)
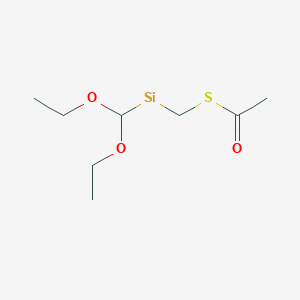
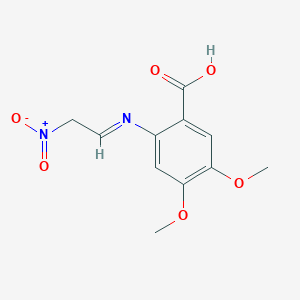
![5-[2-(5-Bromothiophen-2-yl)ethenyl]thiophene-2-carbaldehyde](/img/structure/B14259046.png)

![11-[(4-Hydroxyphenyl)sulfanyl]undecanoic acid](/img/structure/B14259067.png)
![(2R)-2-[[(2R)-2-[(3,5-dinitrobenzoyl)amino]propanoyl]amino]propanoic acid](/img/structure/B14259068.png)
![Diethyl [(4-bromothiophen-2-yl)methyl]phosphonate](/img/structure/B14259070.png)
![Benzoic acid, 2-[4-(diethylamino)-2-hydroxybenzoyl]-, 2-ethylhexyl ester](/img/structure/B14259074.png)
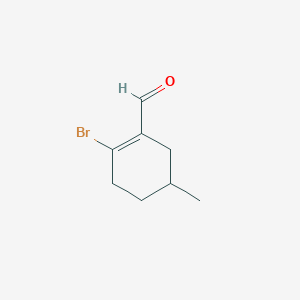
![7-Azabicyclo[4.1.0]heptane, 7-(2-methylphenyl)-](/img/structure/B14259078.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2,3-bis(octadecyloxy)propyl]-](/img/structure/B14259081.png)
